molecular formula C10H9F3O3 B090874 (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid CAS No. 17257-71-5

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid

Cat. No.: B090874
CAS No.: 17257-71-5
M. Wt: 234.17 g/mol
InChI Key: JJYKJUXBWFATTE-VIFPVBQESA-N
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Description

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is a chiral compound widely used in organic chemistryThese NMR-based methods help determine the absolute configuration of the chiral carbon center in secondary alcohols and amines .

Mechanism of Action

Target of Action

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, also known as (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines, respectively . Therefore, the primary targets of this compound are secondary alcohols and amines.

Mode of Action

The compound interacts with its targets (secondary alcohols and amines) to form derivatives that can be analyzed using NMR spectroscopy . This interaction allows for the determination of the absolute configuration of the chiral carbon center in the target molecules .

Biochemical Pathways

It is known that the compound plays a crucial role in the mosher ester and mosher amide analysis methods, which are used to determine the absolute configuration of chiral centers in secondary alcohols and amines .

Pharmacokinetics

It is known that the compound has a boiling point of 95-97 °c at 005 mmHg and a melting point of 46-49 °C . It also has a density of 1.303 g/mL at 25 °C . The compound is typically stored at 2-8°C .

Result of Action

The primary result of the action of this compound is the formation of derivatives that can be analyzed using NMR spectroscopy . This allows for the determination of the absolute configuration of the chiral carbon center in secondary alcohols and amines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as indicated by its storage conditions . Additionally, the efficacy of the compound in forming derivatives for NMR analysis may be influenced by the presence of other substances in the sample being analyzed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid typically involves the reaction of benzaldehyde with methanol and trifluoromethyl iodide in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • ®-(-)-alpha-Methoxyphenylacetic acid
  • (S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
  • ®-(-)-Mandelic acid

Uniqueness

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in stereochemical analysis compared to other similar compounds .

Properties

IUPAC Name

(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYKJUXBWFATTE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897011
Record name (-)-Mosher's acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17257-71-5
Record name (S)-Methoxy(trifluoromethyl)phenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17257-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Mosher's acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

210 g of methyl α-methoxy-α-trifluoromethylphenylacetate (obtained according to Example 1) were mixed with 600 ml of methanol at 25° C., and 860 ml of 1N aqueous sodium hydroxide solution were slowly added dropwise. The mixture was stirred at room temperature for 5 hours. Dilute aqueous hydrochloric acid was then used to adjust the pH to 1, and extraction was carried out using 2×200 ml of methylene chloride, the organic phase was dried over sodium sulphate and, finally, the solvent was removed. This gave 96% yield of α-methoxy-α-trifluoromethylphenylacetic acid (=190 g).
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
860 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid
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Reactant of Route 6
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